molecular formula C8H8FN3 B11768548 (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Cat. No.: B11768548
M. Wt: 165.17 g/mol
InChI Key: HDFGJHAIAMZBBB-UHFFFAOYSA-N
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Description

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 3-position and a methanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable reagent to form the pyrrolo ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: The compound is utilized as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: A similar compound with a hydroxyl group instead of a methanamine group.

    (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol: Another related compound with a methanol group.

    (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: A compound with a different substitution pattern on the pyrrolo[2,3-b]pyridine core.

Uniqueness

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is unique due to the presence of both a fluorine atom and a methanamine group, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,2,10H2,(H,11,12)

InChI Key

HDFGJHAIAMZBBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)CN

Origin of Product

United States

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